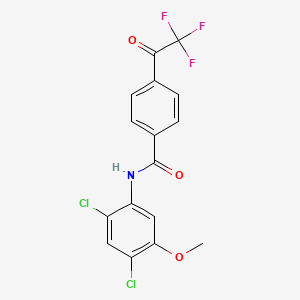

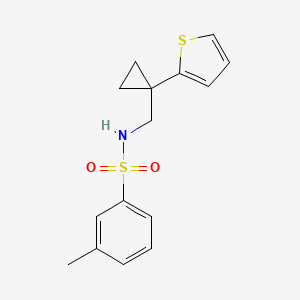

![molecular formula C26H26N2O5S B2487142 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1207055-76-2](/img/structure/B2487142.png)

3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a 1,2,3,4-tetrahydroisoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound . It also contains a tosyl group, which is a sulfonyl group attached to a toluene .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the tosyl group can be a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tosyl group could make it more polar and increase its boiling point compared to compounds without this group .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The tetrahydroisoquinoline scaffold has been explored for its potential as an anticancer agent. In particular, derivatives of this compound have shown cytotoxicity against MOLT-3 cell lines . Notably, the o-hydroxy derivative demonstrated potent cytotoxic effects against HuCCA-1, A-549, and MOLT-3 cell lines. Further investigations into its mechanism of action and potential clinical applications are warranted.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have shed light on the physicochemical properties influencing cytotoxicity. Descriptors such as total symmetry index (Gu), 3D-MoRSE (Mor31v and Mor32u), and 3D Petitjean index (PJI3) were crucial in predicting observed cytotoxicities. For instance, the most potent cytotoxic compound had the highest Gu value, while inactive analogs had lower Gu values. These insights can guide the design of more effective derivatives .

Redox Potential Assessment

The compound’s redox potential can be assessed using the MTT assay. Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan, allowing researchers to evaluate cell viability .

Isoquinoline Alkaloid Family

The THIQ nucleus, to which this compound belongs, is part of the isoquinoline alkaloid family. Natural and synthetic isoquinoline alkaloids exhibit diverse pharmacological properties, including anticancer, antimicrobial, antimalarial, and anti-HIV activities. Understanding the role of this compound within this family can inform further investigations .

Medicinal Chemistry Perspectives

As a secondary amine, 3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide falls within the broader context of medicinal chemistry. Its structure and potential interactions with biological targets warrant exploration. Researchers can investigate modifications to enhance its pharmacological properties .

Other Applications

While the literature primarily focuses on its cytotoxicity and QSAR studies, there may be additional applications yet to be fully explored. Researchers could investigate its potential as an enzyme inhibitor, ligand for specific receptors, or even as a scaffold for drug development .

Wirkmechanismus

Target of Action

The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are known to interact with various biological targets. For instance, some THIQ derivatives have been revealed to act as phenylethanolamine N-methyltransferase inhibitors .

Mode of Action

Thiq derivatives generally exert their effects by interacting with their targets at a molecular level, leading to changes in the function of these targets .

Biochemical Pathways

Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Thiq derivatives are known to be involved in various biological activities against different pathogens and disorders .

Result of Action

Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

2-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5S/c1-17-7-11-22(12-8-17)34(30,31)28-14-13-19-9-10-21(15-20(19)16-28)27-26(29)25-18(2)32-23-5-3-4-6-24(23)33-25/h3-12,15,18,25H,13-14,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEOXYXDFCEUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(CCN(C4)S(=O)(=O)C5=CC=C(C=C5)C)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2487066.png)

![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2487069.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2487072.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)

![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)

![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)

![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![N'-(2-Methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2487082.png)